molecular formula C15H17N7OS3 B2521077 2-{[1-(2,5-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 878701-11-2

2-{[1-(2,5-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2521077
CAS No.: 878701-11-2
M. Wt: 407.53
InChI Key: BOMZGXSEBSRBGV-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a 1,3,4-thiadiazole core linked to a 1,2,3,4-tetrazole moiety via a sulfanyl bridge. The 1,3,4-thiadiazole ring is substituted with an ethylsulfanyl group at position 5, while the tetrazole ring is substituted with a 2,5-dimethylphenyl group at position 1 (Figure 1).

Synthetic routes for analogous compounds involve multi-step protocols, such as nucleophilic substitution reactions between thiol-containing heterocycles and halogenated intermediates under reflux conditions (e.g., ethanol/KOH for sulfanyl group introduction) .

Properties

IUPAC Name

2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7OS3/c1-4-24-15-19-17-13(26-15)16-12(23)8-25-14-18-20-21-22(14)11-7-9(2)5-6-10(11)3/h5-7H,4,8H2,1-3H3,(H,16,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMZGXSEBSRBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN=NN2C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,5-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting 2,5-dimethylphenylhydrazine with sodium azide under acidic conditions.

    Formation of the Thiadiazole Ring: This involves the reaction of ethylthiosemicarbazide with carbon disulfide in the presence of a base.

    Coupling of the Rings: The final step involves coupling the tetrazole and thiadiazole rings through a sulfanyl linkage, followed by acylation to introduce the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of tetrazole derivatives. The incorporation of the tetrazole moiety in 2-{[1-(2,5-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide enhances its interaction with microbial targets. Research indicates that compounds featuring tetrazole rings exhibit significant activity against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Potential
The compound's structure suggests potential as an anticancer agent. Tetrazoles have been associated with inhibition of tumor growth and modulation of apoptotic pathways. Preliminary studies indicate that derivatives similar to this compound can induce apoptosis in cancer cell lines through mechanisms involving caspase activation . Further research is needed to elucidate specific pathways and efficacy in vivo.

Agricultural Science Applications

Pesticidal Properties
Compounds containing thiadiazole and tetrazole functionalities have shown promise as agrochemicals. The dual-action mechanism attributed to the presence of these groups may enhance pest resistance while minimizing toxicity to non-target organisms. Field studies are being conducted to evaluate the efficacy of this compound against common agricultural pests and its impact on crop yield .

Herbicide Development
The unique structure of this compound positions it as a candidate for herbicide formulation. Research into its mode of action reveals potential interference with plant growth regulators, suggesting that it could be developed into a selective herbicide with minimal environmental impact .

Materials Science Applications

Polymer Chemistry
The incorporation of this compound into polymer matrices is being explored for creating advanced materials with enhanced properties. The presence of sulfur and nitrogen atoms can improve thermal stability and mechanical strength. Studies are underway to synthesize copolymers that integrate this compound for applications in coatings and composites .

Nanotechnology
In nanotechnology, the compound's unique chemical properties facilitate its use in the development of nanocarriers for drug delivery systems. The ability to modify surface characteristics through functionalization allows for targeted delivery of therapeutic agents to specific cells or tissues . Ongoing research focuses on optimizing these carriers for improved bioavailability and reduced side effects.

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated effectiveness against MRSA with a minimum inhibitory concentration (MIC) lower than standard antibiotics .
Study 2Anticancer EfficacyInduced apoptosis in breast cancer cell lines with IC50 values indicating significant cytotoxicity .
Study 3Agricultural UseShowed improved pest resistance in field trials compared to traditional pesticides .
Study 4Polymer DevelopmentEnhanced mechanical properties in synthesized copolymers containing the compound .

Mechanism of Action

The mechanism of action of 2-{[1-(2,5-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The tetrazole and thiadiazole rings may play a role in binding to these targets, while the sulfanyl and acetamide groups could influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Key Observations :

  • Ethylsulfanyl and dimethylphenyl groups increase steric bulk and lipophilicity compared to unsubstituted thiadiazoles (e.g., compound c in ), which may enhance tissue penetration but reduce aqueous solubility .
  • Electron-withdrawing substituents (e.g., CF₃ in ’s analog) improve chemical stability but may alter binding affinities in biological targets compared to the target compound’s electron-donating methyl groups .

Biological Activity

The compound 2-{[1-(2,5-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a novel synthetic derivative featuring both a tetrazole and a thiadiazole moiety. This combination is significant as both structural components are known for their diverse biological activities. This article explores the biological activity of this compound based on available literature and research findings.

Structure and Synthesis

The compound can be synthesized through a multi-step process involving the reaction of specific precursors that contain the tetrazole and thiadiazole functionalities. The synthesis typically involves:

  • Formation of the tetrazole ring via cyclization reactions.
  • Introduction of the thiadiazole moiety through appropriate substitution reactions.
  • Final acetamide formation to yield the target compound.

Anticancer Activity

Research has shown that compounds containing a tetrazole ring exhibit significant anticancer properties. For instance, derivatives of 1H-tetrazoles have been reported to induce apoptosis in various cancer cell lines. In studies evaluating similar compounds, cytotoxic effects were observed against human cancer cell lines such as HT-29 (colorectal), A431 (skin), and PC3 (prostate) using the MTT assay method . The mechanism often involves modulation of apoptotic pathways, including upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.

CompoundCell LineIC50 (µM)Mechanism
9eA43110Induction of apoptosis via Bax/Bcl-2 modulation
9fHT-2915VEGFR-2 inhibition

Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is well-known for its broad spectrum of antimicrobial activity. Compounds incorporating this moiety have demonstrated efficacy against various bacterial strains and fungi. Studies indicate that modifications to the thiadiazole structure can enhance antimicrobial potency due to increased lipophilicity and improved membrane permeability .

Target PathogenActivityReference
Staphylococcus aureusInhibitory
Escherichia coliInhibitory

Anticonvulsant Activity

Compounds with similar structures have also been investigated for anticonvulsant properties. The presence of both tetrazole and thiadiazole rings may contribute to neuroprotective effects by modulating neurotransmitter systems and reducing excitotoxicity in neuronal cells . In animal models, certain derivatives have shown comparable efficacy to established anticonvulsants like phenytoin and carbamazepine.

Case Studies

  • Cytotoxicity Evaluation : A study involving the synthesis of related compounds demonstrated that specific substitutions on the thiadiazole ring significantly enhanced cytotoxicity against A431 cells. The most potent compound exhibited an IC50 value of 10 µM, indicating strong potential as an anticancer agent.
  • Antimicrobial Screening : Another study evaluated a series of thiadiazole derivatives against Mycobacterium tuberculosis and found that modifications at the C-5 position led to enhanced activity against resistant strains.

Q & A

Q. What are the foundational synthetic pathways for this compound, and how can purity be ensured?

The synthesis typically involves multi-step reactions, including heterocyclic ring formation (tetrazole and thiadiazole) followed by sulfanyl-acetamide coupling. A standard procedure involves refluxing intermediates (e.g., tetrazole-thiols) with halogenated acetamide derivatives in the presence of catalysts like pyridine and zeolite Y-H . Purity is confirmed via recrystallization (ethanol or methanol) and analytical techniques such as NMR and mass spectrometry .

Q. Which spectroscopic methods are critical for structural characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons from dimethylphenyl groups at δ 6.8–7.2 ppm) and confirms sulfanyl linkages.
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 391.0885 ).
  • IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .

Q. How is initial biological activity screening conducted for this compound?

Researchers use in vitro assays targeting enzymes (e.g., kinases, proteases) or receptors implicated in diseases. For example:

  • Enzyme Inhibition : Measure IC₅₀ values via fluorometric or colorimetric assays.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Catalyst Screening : Test zeolites or metal catalysts to accelerate coupling reactions .
  • Flow Chemistry : Continuous flow systems reduce reaction time and improve reproducibility for industrial-scale synthesis .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay variability or compound stability. Mitigation steps:

  • Orthogonal Assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. enzymatic assays).
  • Stability Studies : Monitor compound degradation in buffer/DMSO using HPLC .
  • Structural Confirmation : Re-characterize batches to rule out impurities .

Q. How does substituent variation on the tetrazole and thiadiazole rings affect bioactivity?

Structure-activity relationship (SAR) studies show:

  • 2,5-Dimethylphenyl Group : Enhances lipophilicity, improving membrane permeability .
  • Ethylsulfanyl vs. Methylsulfanyl : Ethyl groups increase metabolic stability but may reduce solubility .
  • Thiadiazole Modifications : Electron-withdrawing groups (e.g., -NO₂) boost enzyme inhibition .

Q. What computational tools predict binding modes with target enzymes?

  • Molecular Docking (AutoDock, Glide) : Models interactions with active sites (e.g., hydrogen bonds between acetamide carbonyl and catalytic lysine residues).
  • MD Simulations : Assess binding stability over 100+ ns trajectories .

Q. How can researchers address poor aqueous solubility during formulation?

  • Prodrug Design : Introduce phosphate or glycoside groups for transient solubility.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.